1,2,3,4-Tetrahydro-5-aminoacridine 1,2,3,4-Tetrahydro-5-aminoacridine
Brand Name: Vulcanchem
CAS No.: 3198-41-2
VCID: VC18510303
InChI: InChI=1S/C13H14N2/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h3,5-6,8H,1-2,4,7,14H2
SMILES:
Molecular Formula: C13H14N2
Molecular Weight: 198.26 g/mol

1,2,3,4-Tetrahydro-5-aminoacridine

CAS No.: 3198-41-2

Cat. No.: VC18510303

Molecular Formula: C13H14N2

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrahydro-5-aminoacridine - 3198-41-2

Specification

CAS No. 3198-41-2
Molecular Formula C13H14N2
Molecular Weight 198.26 g/mol
IUPAC Name 5,6,7,8-tetrahydroacridin-4-amine
Standard InChI InChI=1S/C13H14N2/c14-11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h3,5-6,8H,1-2,4,7,14H2
Standard InChI Key MOWGHIVIVXUXBY-UHFFFAOYSA-N
Canonical SMILES C1CCC2=C(C1)C=C3C=CC=C(C3=N2)N

Introduction

Chemical Identity and Structural Characteristics

1,2,3,4-Tetrahydro-5-aminoacridine (C₁₃H₁₄N₂) is a partially hydrogenated acridine derivative with a molecular weight of 198.26 g/mol . Its structure consists of a tetracyclic framework featuring a fused benzene and pyridine ring system, with an amine group at the 5-position (Figure 1). Key physicochemical properties include:

PropertyValueSource
Melting Point183.5°C
Boiling Point325.59°C (estimated)
SolubilitySlight in DMSO, Methanol
pKa9.0 ± 0.20 (predicted)
SMILES NotationC1CCC2=C(C1)C=C3C=CC=C(C3=N2)N

The compound’s crystalline form has been characterized via X-ray diffraction, revealing a triclinic crystal system with space group P−1 when complexed with zinc chloride . The [ZnCl₄]²⁻ anion interacts with protonated THA through hydrogen bonding and π-π stacking, influencing its stability .

Synthesis and Derivatives

THA is synthesized through cyclization reactions involving anthranilic acid derivatives or via Friedländer condensation . Modifications to its structure, such as methoxy or hydroxy substitutions at positions 7 or 8, enhance its pharmacological profile. For example:

  • 7-Methoxy-THA: Increases lipophilicity, improving blood-brain barrier penetration .

  • N-Oxy-THA: Reduces hepatotoxicity while retaining acetylcholinesterase (AChE) inhibition .

A notable synthetic route involves reacting tacrine hydrochloride with ZnCl₂ in aqueous medium to form (C₁₃H₁₅N₂)₂[ZnCl₄]·H₂O, a complex with distorted tetrahedral geometry . This process underscores THA’s versatility in forming pharmacologically active metal complexes.

Pharmacological Mechanism

THA exerts dual mechanisms of action:

  • AChE Inhibition: Reversibly inhibits AChE, increasing synaptic acetylcholine levels .

  • Potassium Channel Modulation: Enhances neurotransmitter release via 4-aminopyridine-like activity .

Compared to traditional AChE inhibitors (e.g., physostigmine), THA demonstrates:

  • Longer half-life (8–12 hours) .

  • Lower acute toxicity (LD₅₀ > 150 mg/kg in rodents) .

  • Broader therapeutic window .

Clinical Efficacy in Alzheimer’s Disease

Phase I/II trials in Alzheimer’s patients (n=16) revealed dose-dependent cognitive improvement :

ParameterBaseline (B)Placebo (P)THA (Optimal Dose)
Alzheimer’s Deficit Scale68.2 ± 4.165.9 ± 3.842.3 ± 5.2*
Orientation Test Score12.4 ± 1.213.1 ± 1.118.9 ± 1.5*
Global Stage Improvement2.0 ± 0.3 stages

*p < 0.01 vs. placebo .

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